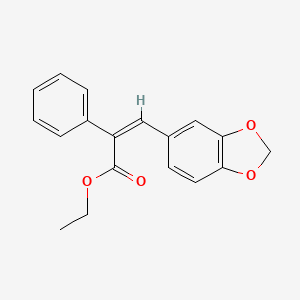
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate is an organic compound that belongs to the class of esters. It features a benzodioxole ring and a phenyl group, making it structurally interesting and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at reflux temperature to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening can help in identifying the best catalysts and conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate involves its interaction with various molecular targets. The benzodioxole ring and phenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Shares the benzodioxole ring but differs in the aliphatic chain.
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate: Similar ester functionality but with an oxirane ring.
Uniqueness
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate is unique due to its combination of the benzodioxole ring and phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5442-28-4 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-2-20-18(19)15(14-6-4-3-5-7-14)10-13-8-9-16-17(11-13)22-12-21-16/h3-11H,2,12H2,1H3/b15-10- |
InChI Key |
FNAJCZZMYFOYOU-GDNBJRDFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















